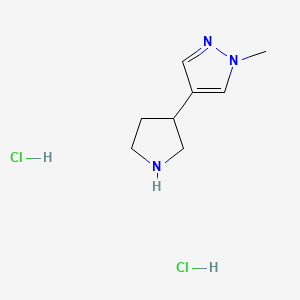

1-甲基-4-(吡咯烷-3-基)吡唑二盐酸盐

描述

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride is a chemical compound with the CAS Number: 1211542-11-8 . It has a molecular weight of 151.21 . The IUPAC name for this compound is 1-methyl-4-(3-pyrrolidinyl)-1H-pyrazole .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .Physical And Chemical Properties Analysis

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride is an oil at room temperature . It has a molecular weight of 151.21 .科学研究应用

化学抑制剂和细胞色素 P450 同工酶

化合物“1-甲基-4-(吡咯烷-3-基)吡唑”(未指定二盐酸盐形式)在结构上与吡唑衍生物相似,后者已被研究其作为化学抑制剂的作用,特别是在人肝微粒体中细胞色素 P450 (CYP) 同工酶的背景下。这些酶代谢多种药物,了解吡唑衍生物等化学抑制剂的选择性对于预测多种药物同时给药期间的药物-药物相互作用 (DDI) 至关重要。有效且选择性的化学抑制剂在体外用于评估各种 CYP 同工酶对药物总代谢的贡献。这些抑制剂的选择性对于破译特定 CYP 同工酶参与药物代谢至关重要 (Khojasteh 等人,2011 年).

药物化学和吡唑衍生物

吡唑衍生物,包括具有甲基取代的吡唑衍生物,如“1-甲基-4-(吡咯烷-3-基)吡唑”,已被报道为有效的药物支架,表现出广泛的生物活性。这些衍生物已针对其合成方法和医学意义进行了广泛的研究。Sharma 等人的综述详细概述了甲基取代吡唑的合成途径,并分析了它们的医学意义,这可以作为药物化学家生成具有高疗效和低微生物耐药性的新先导的宝贵资源 (Sharma 等人,2021 年).

基于吡唑的激酶抑制剂

与“1-甲基-4-(吡咯烷-3-基)吡唑”密切相关的吡唑并[3,4-b]吡啶支架已被用作许多专利中激酶抑制的关键元素。该支架通过多种结合模式与激酶相互作用的多功能性使其成为激酶抑制剂设计中的常见选择,涵盖广泛的激酶靶标。专利文献提供了吡唑并[3,4-b]吡啶和类似结构如何利用其在知识产权、抑制剂活性、物理性质或合成灵活性方面的优势的示例 (Wenglowsky,2013 年).

安全和危害

The safety information for 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

未来方向

作用机制

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride might interact with its targets in a similar way.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that it affects the life cycle of the leishmania and plasmodium parasites .

Result of Action

Similar compounds have shown significant inhibitory activity against leishmania aethiopica and plasmodium berghei .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

属性

IUPAC Name |

1-methyl-4-pyrrolidin-3-ylpyrazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-11-6-8(5-10-11)7-2-3-9-4-7;;/h5-7,9H,2-4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXKKJXGUPAHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

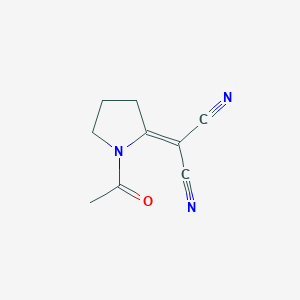

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

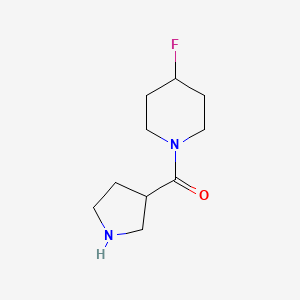

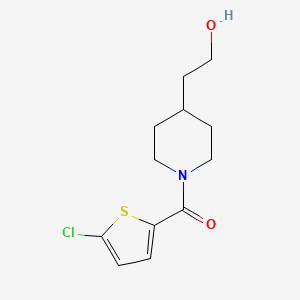

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1413474.png)

![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine](/img/structure/B1413475.png)

![Propan-2-YL 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate](/img/structure/B1413490.png)

![2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1413495.png)